molecular formula C19H22N4O4S2 B2531002 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-93-4

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2531002
CAS No.: 868972-93-4
M. Wt: 434.53
InChI Key: FXOJISOOTHBLNC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core linked to a cyclohexanecarboxamide group and a thioether-substituted ethylamide moiety bearing a benzo[d][1,3]dioxol-5-ylmethyl group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances lipophilicity and metabolic stability, while the thiadiazole and carboxamide groups contribute to hydrogen-bonding interactions.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c24-16(20-9-12-6-7-14-15(8-12)27-11-26-14)10-28-19-23-22-18(29-19)21-17(25)13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOJISOOTHBLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Thiadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Cyclohexanecarboxamide : Contributes to the compound's stability and solubility.

The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 378.46 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the benzo[d][1,3]dioxole derivative.
  • Introduction of the thiadiazole moiety through thioketone intermediates.
  • Coupling with cyclohexanecarboxylic acid derivatives.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies : The compound was tested against various human cancer cell lines, showing promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Mechanism of action : It is believed to inhibit bacterial cell wall synthesis by targeting Mur ligases (MurD and MurE), which are critical for peptidoglycan biosynthesis .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties:

  • COX inhibition : Some analogs have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), suggesting potential applications in treating inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a related thiadiazole compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway. The study highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing the compound's efficacy against resistant cancer cell lines .

Case Study 2: Antimicrobial Testing

A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating strong antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerHuman cancer cell linesCytotoxicity (IC50 comparable to cisplatin)
AntimicrobialStaphylococcus aureusMIC 3.9 - 31.5 µg/ml
Anti-inflammatoryCOX enzymesSelective inhibition

Scientific Research Applications

Anticancer Applications

Research has demonstrated that this compound exhibits promising anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives similar to this compound can effectively inhibit growth in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others with significant percent growth inhibitions (PGIs) ranging from 51% to 86% against different cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar characteristics have shown effectiveness against both Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : The thioether linkage may disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of synthesized compounds derived from similar structures. The findings indicated that specific derivatives exhibited IC50 values as low as 0.47 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis . This suggests a targeted approach in developing anticancer agents.

Study 2: Antimicrobial Efficacy

In vitro tests on compounds structurally related to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide revealed significant antimicrobial activity against various pathogens. The study utilized turbidimetric methods to quantify the effectiveness against bacterial strains .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The primary amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacological profile.

Reaction Type Reagents/Conditions Product
Acidic Hydrolysis6M HCl, 100°C, 12 hrsCyclohexanecarboxylic acid + Amine byproduct
Basic Hydrolysis2M NaOH, ethanol, reflux, 8 hrsCyclohexanecarboxylate salt + Ammonia release

Oxidation of the Thioether Moiety

The -S-CH2- group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO2-) derivatives depending on reaction intensity :

Oxidizing Agent Conditions Product
H2O2 (30%)RT, 6 hrs, acetic acid solventSulfoxide derivative
KMnO4 (excess)60°C, 3 hrs, aqueous H2SO4Sulfone derivative

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in electrophilic aromatic substitution (EAS) at the C-5 position due to electron-deficient nature:

Reaction Reagents Outcome
NitrationHNO3/H2SO4, 0°C, 2 hrs5-Nitro-thiadiazole derivative
HalogenationCl2/FeCl3, 40°C, 4 hrs5-Chloro-thiadiazole derivative

Hydrolysis of the Benzo[d] dioxole Moiety

Under strong acidic conditions, the methylenedioxy group undergoes ring-opening hydrolysis :

Conditions Products Application
Conc. HCl, reflux, 24 hrsCatechol derivative + formaldehydeFunctionalization for further derivatization

Cyclization and Ring-Opening Reactions

The thiadiazole ring can undergo ring-opening in the presence of nucleophiles (e.g., hydrazine) or reorganize under thermal stress :

Reagent Conditions Product
Hydrazine hydrateEthanol, 80°C, 6 hrsThiosemicarbazide intermediate
Pyrolysis250°C, inert atmosphereFragmented heterocyclic compounds + H2S release

Key Synthetic Considerations

  • Solvent Systems : Dichloromethane, DMF, and ethanol are preferred for solubility and reaction efficiency .

  • Purification : Chromatography (HPLC) and recrystallization (ethanol/water) achieve >95% purity.

  • Stability : Decomposition observed above 200°C; sensitive to prolonged UV exposure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to three classes of analogs (Table 1):

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Weight Heterocycle Substituents Key Functional Groups
Target Compound (Benzo[d][1,3]dioxole derivative) 434.5 1,3,4-Thiadiazole Cyclohexanecarboxamide; thioethylamide with benzo[d][1,3]dioxole Thioether, Amide, Dioxole
N-(5-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide 434.5 1,3,4-Thiadiazole Cyclohexanecarboxamide; thioethylamide with 1,4-dioxane-fused benzene Thioether, Amide, Dioxane
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 455.5 Thiazole Benzodioxolemethyl; thioxo group; 4-methoxyphenyl Thioxo, Amide, Methoxyphenyl
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 310.3 1,3,4-Thiadiazole Cyclobutyl; 4-methyl-1,2,3-thiadiazole-carboxamide Dual Thiadiazole Cores, Amide

Impact of Substituent Variations

Benzo[d][1,3]dioxole vs. 1,4-Dioxane-Fused Benzene

The target compound’s benzo[d][1,3]dioxole group (five-membered dioxole ring) differs from the 2,3-dihydrobenzo[b][1,4]dioxin group (six-membered dioxane ring) in ’s analog. Both groups enhance lipophilicity, but the dioxole may confer better metabolic resistance due to reduced ring strain .

Thiadiazole vs. Thiazole Core

The thiazole-based analog in replaces the thiadiazole core with a 2-thioxo-thiazoline, introducing a sulfur atom at position 2. However, the thiadiazole’s dual nitrogen atoms in the target compound may enhance π-stacking or hydrogen-bonding capabilities .

Carboxamide Substituents
  • Cyclohexanecarboxamide (target) vs.
  • Thioether linkage : Present in both the target and ’s analog, this group contributes to moderate lipophilicity compared to sulfonamide-linked analogs (e.g., ’s sulfonamide derivatives), which are more polar .
Spectroscopic and MS Data
  • NMR : The benzo[d][1,3]dioxole group in the target compound would show characteristic aromatic protons at δ 6.7–7.0 ppm, similar to ’s benzodioxolemethyl signals .
  • MS/MS Fragmentation : Molecular networking () predicts high cosine scores (>0.8) between the target and ’s analog due to shared thiadiazole-carboxamide-thioether motifs, indicating structural similarity .

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how can reaction yields be improved?

The compound is synthesized via multi-step reactions involving condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates. Key steps include:

  • Thiosemicarbazide coupling under controlled pH and temperature.
  • Microwave-assisted synthesis to enhance reaction rates (e.g., 70% yield improvement compared to conventional heating) .
  • Use of anhydrous solvents (e.g., dry acetone) and catalysts (e.g., K₂CO₃) to minimize side reactions . Yield optimization requires monitoring via TLC and iterative adjustment of reaction time (typically 3–6 hours) and stoichiometry .

Q. How can the structural integrity of the synthesized compound be confirmed?

Structural confirmation employs:

  • NMR spectroscopy : Peaks at δ 7.2–7.5 ppm (benzo[d][1,3]dioxole aromatic protons) and δ 3.8–4.2 ppm (thioethyl group) .
  • IR spectroscopy : Absorbance at 1680–1700 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-S bond in thiadiazole) .
  • Mass spectrometry : Molecular ion peak at m/z 446.5 (matching the molecular formula C₁₉H₁₅N₄O₄S₂) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays (e.g., trypsin-like serine proteases) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace the cyclohexanecarboxamide group with aryl or heteroaryl moieties to assess impact on binding affinity .
  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiadiazole ring to enhance metabolic stability .
  • Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify critical interactions (e.g., hydrogen bonding with His57 in serine proteases) .

Q. What computational methods are suitable for predicting target proteins or mechanisms of action?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions may arise from:

  • Assay conditions : Differences in pH, serum content, or incubation time. Standardize protocols using CLSI guidelines .
  • Compound purity : Verify purity (>95%) via HPLC and control for degradation products .
  • Cell line heterogeneity : Validate results across multiple cell lines and primary cultures .

Methodological Notes

  • Synthesis Troubleshooting : If yields drop below 40%, re-optimize solvent (switch from DMF to DMSO) or use fresh coupling agents .
  • Bioassay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

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